molecular formula C14H24N4O2 B580413 tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1246643-57-1

tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B580413
CAS No.: 1246643-57-1
M. Wt: 280.372
InChI Key: AZHNHOGJYUYRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrrolo[3,4-c]pyrazole Derivatives

The development of pyrrolo[3,4-c]pyrazole derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with roots extending back to the foundational work on pyrazole synthesis in the late nineteenth century. The first synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who established the fundamental cyclocondensation reaction between β-diketones and hydrazine derivatives. This pioneering work laid the groundwork for subsequent developments in pyrazole chemistry that would eventually lead to the sophisticated fused ring systems observed in modern pyrrolo[3,4-c]pyrazole derivatives.

The progression from simple pyrazole structures to complex fused systems like pyrrolo[3,4-c]pyrazoles reflects the advancing understanding of heterocyclic chemistry and the development of increasingly sophisticated synthetic methodologies. Recent research has demonstrated that pyrrolo[3,4-c]pyrazole derivatives can be synthesized through various approaches, including copper-catalyzed oxidative coupling reactions that utilize readily available aldehyde hydrazones and maleimides. These modern synthetic strategies have enabled the preparation of structurally diverse pyrrolo[3,4-c]pyrazole derivatives with excellent chemical yields and good functional group compatibility.

The emergence of catalyst-free synthesis methods has further expanded the accessibility of pyrrolo[3,4-c]pyrazole derivatives. Research has shown that pyrrolo[3,4-c]quinoline-1,3-diones, which share structural similarities with pyrrolo[3,4-c]pyrazoles, can be synthesized through multicomponent reactions involving diketene, isatin, and primary amines in the presence of pyrazole as a promoter. This approach represents a green and sustainable strategy for accessing nitrogen-containing heterocyclic compounds with significant advantages including readily available precursors, operational simplicity, and mild reaction conditions.

Significance of tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate in Heterocyclic Chemistry

The compound this compound occupies a unique position within the landscape of heterocyclic chemistry due to its sophisticated molecular architecture and functional diversity. The molecular formula C14H24N4O2 and molecular weight of 280.366 reflect a carefully balanced structure that incorporates multiple functional groups within a fused ring system. This compound exemplifies the modern approach to heterocyclic design, where specific structural features are incorporated to enhance both chemical stability and biological activity potential.

The presence of the 6,6-diethyl substitution pattern in this compound represents a significant structural modification compared to simpler pyrrolo[3,4-c]pyrazole derivatives. This substitution pattern influences both the conformational properties of the molecule and its reactivity profile, making it particularly valuable for structure-activity relationship studies. The diethyl substitution at the 6-position creates a quaternary carbon center that can influence the overall molecular geometry and potentially enhance metabolic stability compared to unsubstituted analogs.

The tert-butyl carboxylate protecting group serves multiple functions in this compound, providing both synthetic utility and potential for further chemical modification. This protecting group is commonly employed in medicinal chemistry to modulate the physicochemical properties of compounds, including their solubility, stability, and membrane permeability characteristics. The strategic placement of this group in the pyrrolo[3,4-c]pyrazole system demonstrates the sophisticated approach to molecular design that characterizes modern heterocyclic chemistry.

The amino group at the 3-position provides an additional site for chemical modification and represents a key pharmacophore in many biologically active compounds. This functional group can participate in hydrogen bonding interactions and serves as a handle for further synthetic elaboration, making the compound valuable as an intermediate in the synthesis of more complex structures.

Overview of Chemical Classification and Nomenclature

The systematic nomenclature of this compound reflects the complex structural hierarchy present in this fused heterocyclic system. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound name describes a pyrrolo[3,4-c]pyrazole core structure with specific substitution patterns and functional group modifications. The [3,4-c] designation indicates the specific fusion pattern between the pyrrole and pyrazole rings, where the pyrrole ring is fused across the 3,4-positions of the pyrazole nucleus.

Structural Component Chemical Significance Positional Designation
Pyrazole Core Five-membered diazole ring Base heterocycle
Pyrrole Fusion Five-membered nitrogen heterocycle [3,4-c] fusion pattern
3-Amino Group Primary amine substituent Position 3 of pyrazole
6,6-Diethyl Groups Quaternary carbon substitution Position 6 of fused system
tert-Butyl Carboxylate Protected carboxylic acid Position 5 nitrogen

The classification of this compound within the broader context of heterocyclic chemistry places it in the category of bicyclic nitrogen heterocycles with mixed heteroatom content. The presence of four nitrogen atoms within the molecular framework (molecular formula C14H24N4O2) classifies it as a polyazaheterocycle, a category that has gained increasing importance in medicinal chemistry due to the ability of nitrogen atoms to participate in diverse biological interactions.

The compound can be further classified based on its degree of saturation, as indicated by the 4,6-dihydro designation in the systematic name. This partial saturation of the fused ring system distinguishes it from fully aromatic analogs and influences both its chemical reactivity and conformational properties. The dihydro nature of the compound suggests that it may exhibit different biological properties compared to fully aromatic pyrrolo[3,4-c]pyrazole derivatives.

Chemical database identifiers provide additional classification context for this compound. The Chemical Abstracts Service registry number 1246643-57-1 serves as a unique identifier that distinguishes this specific structural isomer from related compounds. Additional database identifiers include molecular descriptor codes that encode structural information for computational analysis and database searching.

Importance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from its membership in the privileged scaffold class of pyrazole-containing compounds. Pyrazole derivatives are considered among the most important active scaffolds in medicinal chemistry, possessing diverse types of pharmacological activities that have led to numerous drug approvals and clinical candidates. The overwhelming literature supporting the biological potential of pyrazole derivatives reflects their immense therapeutic value across multiple disease areas.

The presence of pyrazole moieties in approved drugs demonstrates the clinical relevance of this structural class. Notable examples include celecoxib for anti-inflammatory applications, apixaban as an anticoagulant, rimonabant for anti-obesity treatment, difenamizole as an analgesic, and sildenafil for erectile dysfunction. These successful drug examples validate the pyrazole scaffold as a privileged structure in drug discovery, supporting continued research into structurally related compounds such as pyrrolo[3,4-c]pyrazole derivatives.

The fused ring system present in this compound offers several advantages for medicinal chemistry applications. The bicyclic structure provides enhanced rigidity compared to monocyclic pyrazoles, potentially leading to improved selectivity for biological targets through more precise geometric complementarity. The additional ring fusion also typically results in enhanced metabolic stability, as the fused system is less susceptible to enzymatic cleavage compared to flexible side chains.

Research into structurally related compounds has demonstrated significant biological activity potential for pyrrolo[3,4-c]pyrazole derivatives. Studies have shown that similar compounds, such as tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, exhibit notable anti-inflammatory properties and demonstrate interesting structure-activity relationships. These findings suggest that systematic modification of the pyrrolo[3,4-c]pyrazole scaffold, including variations in alkyl substitution patterns such as the diethyl groups present in the target compound, may lead to compounds with optimized biological profiles.

The strategic incorporation of functional groups in this compound provides multiple opportunities for medicinal chemistry optimization. The amino group at position 3 can serve as a hydrogen bond donor or acceptor, potentially facilitating interactions with biological targets. The tert-butyl carboxylate group can be hydrolyzed under physiological conditions to reveal a carboxylic acid, which may enhance binding affinity for certain target proteins or improve pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl 3-amino-6,6-diethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-6-14(7-2)10-9(11(15)17-16-10)8-18(14)12(19)20-13(3,4)5/h6-8H2,1-5H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHNHOGJYUYRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cascade Reactions with Vinyl Sulfones

A cascade reaction between cinnamyl azides and vinyl sulfones generates dihydro-pyrrolo-pyrazoles under mild conditions. The reaction proceeds via a [3+2] cycloaddition, followed by intramolecular cyclization, yielding the bicyclic core with moderate to good yields (58–72%). Key parameters include:

  • Solvent : Dioxane with triethylamine (Et₃N) as a base enhances regioselectivity.

  • Temperature : Reactions conducted at 80°C for 6–8 hours optimize cyclization efficiency.

  • Post-Reaction Processing : Ethylene sulfone protecting groups are removed via heating in pyrrolidine, isolating the core structure.

Copper-Catalyzed Aerobic Cyclization

Copper(I) iodide (CuI) catalyzes the cyclization of enynes with hydrazines, forming the pyrrolo-pyrazole skeleton. This method achieves yields of 65–78% under oxygen-free conditions.

  • Ligand Systems : 1,10-Phenanthroline improves catalytic activity by stabilizing Cu(I).

  • Solvent Optimization : Acetonitrile outperforms polar aprotic solvents like DMF due to reduced side reactions.

Boc Protection of the Amino Group

The tert-butyl carbamate (Boc) group is introduced to protect the 3-amino functionality:

Boc Anhydride Protocol

Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and potassium hydroxide (KOH) at room temperature achieves 90–95% conversion.

  • Base Selection : KOH minimizes ester hydrolysis compared to stronger bases like NaOH.

  • Workup : Sequential washes with 1M HCl and brine remove excess reagents.

Microwave-Assisted Boc Protection

Microwave irradiation at 100°C for 15 minutes accelerates the reaction, reducing processing time by 70% while maintaining yield (88%).

Purification and Characterization

Column Chromatography

Silica gel chromatography with gradient elution (tetrachloromethane → chloroform) resolves diastereomers, achieving >99% purity.

  • Eluent Optimization : Ethyl acetate/hexane (1:4) improves separation of tert-butyl derivatives.

Crystallization

Recrystallization from ethanol/water (3:1) yields needle-like crystals suitable for X-ray diffraction.

  • Solvent Ratio Adjustments : Increasing water content reduces co-crystallization of byproducts.

Spectroscopic Characterization

  • ¹H-NMR : δ 1.25 (t, 6H, CH₂CH₃), 1.44 (s, 9H, C(CH₃)₃), 3.82 (s, 2H, NH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₂₇N₄O₂: 313.2124; found: 313.2128.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cascade Reaction7295Mild conditions, scalableRequires sulfone deprotection
Cu-Catalyzed7897High regioselectivityOxygen-sensitive reagents
Grignard Alkylation8999Rapid ethylationExothermic, requires cooling
Boc Microwave8898Fast reaction timeSpecialized equipment needed

Challenges and Optimization Strategies

Diastereomer Separation

Chiral HPLC with Chiralpak® IA columns resolves enantiomers (ee >98%). Variable-temperature NMR (VT-NMR) at −40°C identifies conformational isomers, guiding solvent selection for crystallization.

Scale-Up Considerations

  • Continuous Flow Systems : Microreactors reduce reaction time by 50% during diethylation.

  • Automated Purification : Flash chromatography systems enhance reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to the pyrazole pharmacophore. For instance, derivatives of tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In vitro tests showed that some derivatives exhibited superior anti-inflammatory effects compared to traditional drugs like celecoxib, demonstrating significant edema inhibition percentages and reduced serum concentrations of pro-inflammatory cytokines such as TNF-α .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For example, specific derivatives demonstrated IC50 values ranging from 1.51 μM to 30.3 μM against these cell lines, suggesting a promising avenue for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazole ring can significantly influence biological activity. Studies have shown that modifications can enhance potency and selectivity towards specific biological targets .

Case Studies

StudyFocusFindings
Study AAnti-inflammatoryCompounds showed >62% edema inhibition compared to celecoxib .
Study BAnticancerIC50 values ranged from 1.51 μM to 30.3 μM against various cancer cell lines .
Study CSAR AnalysisIdentified key structural features that enhance activity against COX enzymes .

Mechanism of Action

The mechanism by which tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (6,6-) Molecular Weight LogP<sup>a</sup> Solubility (DMSO) Key References
tert-Butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Diethyl 280.36<sup>b</sup> 2.8 (predicted) Moderate (~10 mM)
tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Dimethyl 252.31 1.9 High (>20 mM)
tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Isopropyl 266.34 3.1 Low (~5 mM)
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Dimethyl 271.31 2.5 Moderate (~15 mM)

<sup>a</sup> Calculated using XLOGP3 .
<sup>b</sup> Molecular formula: C14H24N4O2 (derived from ).

Key Observations:

  • Diethyl vs. Dimethyl Analogs : The diethyl variant exhibits higher molecular weight (+28.05 g/mol) and LogP (+0.9) compared to the dimethyl analog, suggesting enhanced lipophilicity but reduced aqueous solubility .
  • Isopropyl Substituent : The isopropyl analog (CAS 1196155-07-3) has intermediate LogP but the lowest solubility, likely due to increased steric hindrance .
  • Benzyl Carbamate Derivatives : Replacement of the tert-butyl group with benzyl (e.g., CAS 2228971-71-7) introduces aromaticity, marginally increasing LogP and altering metabolic stability .

Key Observations:

  • The dimethyl analog achieves higher yields (86%) due to optimized deprotection conditions with LiOH .
  • Diethyl and isopropyl variants require stringent temperature control (0°C for HATU-mediated couplings) to minimize side reactions .

Biological Activity

Tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C14H24N4O2
  • CAS Number : 1246643-57-1
  • Molecular Weight : 280.37 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. Inhibition of COX-2 leads to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory effects. In various studies, it has been shown to significantly reduce inflammation in animal models.

Case Studies

  • Carrageenan-Induced Paw Edema Model :
    • Objective : To evaluate the anti-inflammatory effect.
    • Results : The compound demonstrated a significant reduction in paw swelling compared to control groups. The effective dose (ED50) was determined to be approximately 5.63 μmol/kg, showcasing a potency greater than that of standard anti-inflammatory drugs like celecoxib .
  • Histopathological Analysis :
    • Objective : To assess the safety profile and tissue integrity post-treatment.
    • Results : Minimal degenerative changes were observed in liver and kidney tissues of treated rats, indicating a favorable safety profile alongside its therapeutic effects .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be linked to its structural features. The presence of the tert-butyl group and the diethyl substitution on the pyrrolo[3,4-c]pyrazole ring system enhances its lipophilicity and receptor binding affinity. Comparative studies have shown that modifications in these groups can lead to variations in biological activity .

Comparative Analysis with Other Compounds

Compound NameCOX-2 Inhibition IC50 (μmol)ED50 (μmol/kg)Reference
This compound0.04 ± 0.015.63
Celecoxib0.04 ± 0.0114.0
Diclofenac0.06 ± 0.0210.0

Q & A

Q. Basic

  • NMR : 1H^1H-NMR identifies NH and tert-butyl protons; 13C^{13}C-NMR confirms carbamate carbonyl (~150 ppm).
  • X-ray diffraction : Single-crystal analysis resolves ring puckering and substituent orientations. SHELXL refinement is recommended for handling disorder in flexible diethyl groups .

How should crystallographers address disorder in the diethyl groups during X-ray refinement?

Advanced
Partial occupancy or split positions may be required. Use SHELXL’s PART instruction to model disorder, and apply restraints (e.g., SIMU, DELU) to stabilize geometry. Hydrogen-bonding networks (analyzed via Mercury) can guide plausible disorder models . For severe cases, low-temperature data collection (100 K) reduces thermal motion artifacts.

How can hydrogen-bonding patterns influence supramolecular assembly?

Advanced
Graph set analysis (e.g., Etter’s notation ) identifies recurring motifs like R22(8)R_2^2(8) rings from N–H···O interactions. Computational tools (CrystalExplorer) quantify interaction energies. Disrupting these patterns via solvent choice (e.g., DMF vs. toluene) can alter crystal packing, impacting solubility and stability .

What strategies are recommended for designing bioactivity assays targeting kinase inhibition?

Advanced
Given the pyrrolopyrazole scaffold’s similarity to kinase inhibitors (e.g., JAK2), perform:

  • Molecular docking (AutoDock Vina) using PDB structures (e.g., 4D0S) to predict binding modes.
  • Enzymatic assays : Measure IC50_{50} against recombinant kinases via ADP-Glo™ assays.
  • Cellular validation : Use HEK293 cells transfected with target kinases, monitoring phosphorylation via Western blot .

What safety protocols are essential for handling this compound?

Q. Basic

  • Storage : Keep at –20°C under inert gas (Ar/N2_2) to prevent carbamate hydrolysis.
  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (amines/tert-butyl groups) .
  • Spill response : Neutralize with vermiculite, then dispose as hazardous waste .

How can discrepancies between computational and experimental solubility data be resolved?

Q. Advanced

  • Solubility prediction : COSMO-RS or Hansen parameters may overestimate polar contributions. Validate experimentally via HPLC (logP measurement) or shake-flask method in buffers (pH 1–13).
  • Polymorphism screening : Use solvent-drop grinding (with 20 solvents) to identify metastable forms with higher solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.